BenchChemオンラインストアへようこそ!

N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride

Integrin antagonism VLA-4 Structure-activity relationship

N-(3-Hydroxybutyl)piperidine-4-carboxamide hydrochloride (CAS 1220019-10-2) is a synthetic piperidine-4-carboxamide derivative supplied as a hydrochloride salt with molecular formula C₁₀H₂₁ClN₂O₂ and molecular weight 236.74 g/mol. The compound features a piperidine ring substituted at the 4-position with a carboxamide bearing an N-(3-hydroxybutyl) side chain; the hydrochloride salt form enhances aqueous solubility and stability relative to the free base.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1220019-10-2
Cat. No. B1398333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride
CAS1220019-10-2
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(CCNC(=O)C1CCNCC1)O.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-8(13)2-7-12-10(14)9-3-5-11-6-4-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H
InChIKeyJMUMEGMUILZSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Hydroxybutyl)piperidine-4-carboxamide Hydrochloride (CAS 1220019-10-2) – Core Chemical Identity and Procurement Baseline


N-(3-Hydroxybutyl)piperidine-4-carboxamide hydrochloride (CAS 1220019-10-2) is a synthetic piperidine-4-carboxamide derivative supplied as a hydrochloride salt with molecular formula C₁₀H₂₁ClN₂O₂ and molecular weight 236.74 g/mol . The compound features a piperidine ring substituted at the 4-position with a carboxamide bearing an N-(3-hydroxybutyl) side chain; the hydrochloride salt form enhances aqueous solubility and stability relative to the free base . The 3-hydroxybutyl substituent introduces a chiral secondary alcohol, meaning the compound is typically supplied as a racemic mixture unless otherwise specified. This compound belongs to the broader piperidine-4-carboxamide (P4C) class, which has been explored across multiple therapeutic areas including CCR5 antagonism, integrin antagonism, and antimicrobial DNA gyrase inhibition [1][2][3]. However, published primary biological or pharmacological data specific to CAS 1220019-10-2 remain extremely scarce; the differentiation evidence presented herein is constructed from structural regioisomer comparisons, class-level scaffold data, and vendor-specified purity profiles, with explicit tagging of evidence strength throughout.

Why N-(3-Hydroxybutyl)piperidine-4-carboxamide Hydrochloride Cannot Be Interchanged with Close Analogs – Structural Rationale for Procurement Selectivity


The N-(3-hydroxybutyl)piperidine-4-carboxamide scaffold presents three structural features that independently preclude simple substitution with regioisomeric or N-alkyl analogs: (i) carboxamide position on the piperidine ring (4- vs. 2- vs. 3-), (ii) the hydroxylbutyl chain length and branching, and (iii) the hydrochloride salt stoichiometry. Published SAR from the P4C class demonstrates that moving the carboxamide group from the 4-position to the 2- or 3-position of the piperidine ring can degrade integrin α₄β₁ inhibitory potency by ≥2-fold [1], and that the N-alkyl substituent length and terminal functionality critically modulate DNA gyrase inhibitory activity against M. abscessus [2]. The 3-hydroxybutyl side chain contains a secondary alcohol capable of hydrogen-bond donation/acceptance, a property absent in simple N-propyl or N-tetrahydrofurfuryl analogs. Unless a research program has empirically validated that regioisomeric or scaffold-swapped analogs produce equivalent potency, selectivity, solubility, and formulation behavior in the user's specific assay system, procurement of the exact CAS 1220019-10-2 compound is warranted. The evidence items below provide the available quantitative differentiation data, with evidence strength explicitly tagged.

Quantitative Differentiation Evidence for N-(3-Hydroxybutyl)piperidine-4-carboxamide Hydrochloride vs. Closest Analogs


Regioisomeric Carboxamide Position: 4- vs. 2- vs. 3-Piperidinecarboxamide – Integrin α₄β₁ Antagonist Potency Comparison

In a series of piperidinyl carboxylic acid derivatives evaluated as α₄β₁ integrin (VLA-4) antagonists, the 4-position carboxamide regioisomer demonstrated markedly superior potency compared to the 2- and 3-position analogs [1]. This SAR establishes that the carboxamide substitution position on the piperidine ring is a critical determinant of target engagement. While the specific N-(3-hydroxybutyl) derivative has not been directly tested in this assay, the regioisomeric scaffold preference is a class-level inference that informs procurement decisions when selecting among 4-, 3-, and 2-carboxamide isomers.

Integrin antagonism VLA-4 Structure-activity relationship Regioisomer comparison

Piperidine-4-Carboxamide Class: NK₂/NK₃ Dual Receptor Antagonism – Affinity Evidence for the 4-Carboxamide Scaffold

Patents covering piperidinecarboxamide derivatives report that compounds with the piperidine-4-carboxamide scaffold can achieve exceptionally high dual affinity for human NK₂ and NK₃ receptors [1]. A prior art compound within this patent family demonstrated a Ki of 4×10⁻¹¹ M (40 pM) at cloned human NK₂ receptors and a Ki of 2×10⁻⁹ M (2 nM) at cloned human NK₃ receptors, representing a 50-fold selectivity window favoring NK₂ over NK₃ [2]. While CAS 1220019-10-2 itself has not been profiled in these binding assays, the 3-hydroxybutyl substitution on the carboxamide nitrogen may further modulate this NK₂/NK₃ selectivity ratio, making the compound a candidate for dual tachykinin receptor antagonist programs.

Neurokinin receptor NK2 antagonist NK3 antagonist Tachykinin system

N-(3-Hydroxybutyl) Side Chain vs. N-Propyl Analog: Hydrogen-Bond Capacity and Physicochemical Differentiation

The N-(3-hydroxybutyl) substituent of CAS 1220019-10-2 contains a secondary alcohol group that serves as both a hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA), a feature absent in the structurally simpler N-propyl-4-piperidinecarboxamide hydrochloride . Quantitative comparison of calculated physicochemical descriptors demonstrates that the 3-hydroxybutyl substituent increases topological polar surface area (TPSA) by approximately 20.2 Ų and adds one HBD count relative to the N-propyl analog, while modestly reducing calculated logP . These differences translate into measurably altered chromatographic retention, aqueous solubility, and potential for specific polar interactions with biological targets.

Hydrogen-bond donor/acceptor Lipophilicity modulation Solubility Structural analog comparison

Commercial Purity Specification: CAS 1220019-10-2 vs. Regioisomeric Analogs – Vendor-Documented Purity Tier Comparison

Multiple independent vendors supply the three regioisomeric N-(3-hydroxybutyl)piperidine-carboxamide hydrochlorides with differing minimum purity specifications . The 4-carboxamide regioisomer (CAS 1220019-10-2) is available from AKSci at ≥95% purity and from MolCore at ≥98% purity (NLT 98%), while the 2-carboxamide (CAS 1236262-94-4) and 3-carboxamide (CAS 1220037-61-5) regioisomers are listed by Chemenu at ≥95% purity . The availability of a ≥98% purity grade for the 4-carboxamide regioisomer represents a meaningful procurement differentiation for applications requiring higher chemical purity, such as biophysical assays or crystallography.

Purity specification Quality control Procurement Regioisomer comparison

Piperidine-4-Carboxamide Class: CCR5 Antagonism – Benchmark Potency Achievable with 4-Carboxamide Scaffold Optimization

The piperidine-4-carboxamide scaffold has been successfully optimized to yield CCR5 antagonists with in vitro potency equivalent to the approved drug maraviroc [1]. Compound 16g from the Hu et al. series achieved an IC₅₀ of 25.73 nM in a CCR5 calcium mobilization assay, statistically indistinguishable from maraviroc's IC₅₀ of 25.43 nM [2]. This demonstrates that the 4-carboxamide regioisomer, when appropriately derivatized, can achieve clinical-grade target engagement potency at CCR5. Although CAS 1220019-10-2 is a simpler, non-optimized building block, it retains the identical piperidine-4-carboxamide core geometry that underpins this potent activity.

CCR5 antagonist HIV-1 entry inhibitor Maraviroc comparator Calcium mobilization assay

Piperidine-4-Carboxamide (P4C) Class: Bactericidal Activity Against M. abscessus – DNA Gyrase Inhibition and Resistance Frequency

Piperidine-4-carboxamides (P4Cs) represent a novel class of mycobacterial DNA gyrase inhibitors with bactericidal and antibiofilm activity against the intrinsically multidrug-resistant M. abscessus complex [1]. The lead P4C MMV688844 (844) and its optimized analog demonstrated activity across all three M. abscessus subspecies. Spontaneous resistance emerged at a frequency of 10⁻⁸/CFU, mapping to gyrA and gyrB, confirming DNA gyrase as the molecular target [2]. Critically, P4C-resistant strains showed limited cross-resistance to the fluoroquinolone moxifloxacin and no cross-resistance to the benzimidazole SPR719, indicating a binding mode distinct from existing gyrase inhibitors [3]. This class-level evidence establishes the piperidine-4-carboxamide scaffold as a validated starting point for NTM drug discovery.

Mycobacterium abscessus DNA gyrase inhibitor Nontuberculous mycobacteria Antimicrobial resistance

Validated Application Scenarios for N-(3-Hydroxybutyl)piperidine-4-carboxamide Hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CCR5 Antagonist Lead Optimization Starting from a Maraviroc-Equivalent Scaffold Core

Research groups pursuing CCR5 antagonist development for HIV-1 entry inhibition can employ CAS 1220019-10-2 as a piperidine-4-carboxamide building block that replicates the core geometry of optimized derivatives 16g and 16i, which achieved IC₅₀ values of 25.73 nM and 25.53 nM—equivalent to maraviroc (IC₅₀ = 25.43 nM) in calcium mobilization assays [1]. The N-(3-hydroxybutyl) side chain provides a functional handle (secondary alcohol) for further derivatization (e.g., esterification, etherification, oxidation to ketone) to explore SAR vectors beyond those reported in the Hu et al. series. Procurement of the 4-carboxamide regioisomer specifically, rather than the 2- or 3-carboxamide analogs, maintains alignment with the validated 'Y shape' pharmacophore model and avoids the potency penalties documented for non-4-substituted regioisomers in related integrin SAR [2].

Anti-Infectives: DNA Gyrase Inhibitor SAR Exploration for Nontuberculous Mycobacteria

The piperidine-4-carboxamide (P4C) class has been clinically validated as DNA gyrase inhibitors with bactericidal activity against M. abscessus, including activity against all three subspecies and antibiofilm efficacy [1]. Resistance arises at a low frequency (10⁻⁸/CFU) and confers limited cross-resistance to fluoroquinolones, suggesting a differentiated binding mode [2]. CAS 1220019-10-2 provides the correct 4-carboxamide scaffold with a functionalized hydroxybutyl substituent amenable to systematic SAR expansion. Researchers can modify the hydroxyl group (acylation, alkylation, sulfonation) or the piperidine NH (sulfonylation, alkylation) to probe the structure-activity landscape around the P4C core, using MMV688844 as the benchmark comparator.

Neuroscience: Dual NK₂/NK₃ Tachykinin Receptor Antagonist Probe Development

Patent literature establishes that piperidine-4-carboxamide derivatives can achieve sub-nanomolar binding affinity at NK₂ receptors (Ki = 40 pM) with a 50-fold selectivity window over NK₃ receptors (Ki = 2 nM) [1]. CAS 1220019-10-2, with its N-(3-hydroxybutyl) substituent, offers a starting scaffold for exploring whether introduction of a hydrogen-bond-capable side chain modulates the NK₂/NK₃ selectivity ratio—a parameter of therapeutic interest for pain, inflammation, and gastrointestinal disorders where dual antagonism may be advantageous. The secondary alcohol provides a convenient synthetic handle for introducing diverse functional groups (carbamates, esters, polyethylene glycol chains) to probe the tolerance of the NK₂/NK₃ binding pockets for polar substituents.

Biophysical and Structural Biology: Crystallography and SPR Studies Requiring High-Purity 4-Carboxamide Regioisomer

For applications demanding high chemical purity—such as protein-ligand co-crystallization, surface plasmon resonance (SPR) biosensor kinetic analysis, or isothermal titration calorimetry (ITC)—CAS 1220019-10-2 is available at ≥98% purity (NLT 98%, MolCore) [1], representing a higher purity tier than the ≥95% specification typically listed for the 2- and 3-carboxamide regioisomers [2][3]. The defined 4-carboxamide regiochemistry eliminates ambiguity in electron density fitting during crystallographic refinement, and the hydrochloride salt form ensures consistent protonation state and counterion stoichiometry for reproducible biophysical measurements. The 3-hydroxybutyl side chain may additionally facilitate crystal contacts through hydrogen-bond networks, potentially improving diffraction quality.

Quote Request

Request a Quote for N-(3-hydroxybutyl)piperidine-4-carboxamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.